molecular formula C14H13NO4 B3964406 allyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

allyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No. B3964406
M. Wt: 259.26 g/mol
InChI Key: YBIJUTFYQRUVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail. In

Mechanism of Action

The mechanism of action of allyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is not fully understood. However, it has been shown to inhibit the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth. It has also been shown to have anti-inflammatory properties and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

Allyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a building block for the synthesis of various bioactive molecules. It has also been shown to have potential therapeutic applications in cancer and other diseases. However, there are some limitations to its use in lab experiments. It has been shown to have low solubility in water, which can limit its effectiveness in certain applications. It can also be toxic at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for research on allyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One direction is to investigate its potential therapeutic applications in cancer and other diseases. Another direction is to investigate its mechanism of action and its effects on gene expression and protein function. Additionally, further research is needed to optimize its synthesis and improve its solubility in water. Finally, there is a need to investigate its potential applications in other areas of scientific research, such as neuroscience and immunology.

Scientific Research Applications

Allyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been extensively studied for its potential applications in scientific research. This compound has been used as a building block in the synthesis of various bioactive molecules such as inhibitors of histone deacetylases (HDACs), which have been implicated in cancer and other diseases. This compound has also been used as a precursor for the synthesis of fluorescent probes that can be used to study biological processes such as protein-protein interactions and gene expression.

properties

IUPAC Name

prop-2-enyl 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-9-19-12(16)7-8-15-13(17)10-5-3-4-6-11(10)14(15)18/h2-6H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIJUTFYQRUVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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allyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

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